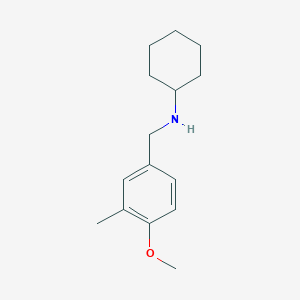
N-(4-methoxy-3-methylbenzyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-methylbenzyl)cyclohexanamine, also known as 4-MeO-PCMA, is a novel psychoactive substance that belongs to the phenethylamine class. It was first synthesized in 2010 by a research team led by David E. Nichols at Purdue University. Since then, it has gained attention among the scientific community due to its potential therapeutic applications and unique chemical structure.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxy-3-methylbenzyl)cyclohexanamine is not fully understood, but it is believed to act primarily as a reuptake inhibitor of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound can increase levels of serotonin and norepinephrine in the brain, leading to a variety of effects such as increased heart rate, blood pressure, and body temperature. It has also been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying N-(4-methoxy-3-methylbenzyl)cyclohexanamine in the lab is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its unique chemical structure and potential therapeutic applications make it an interesting compound to study. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-3-methylbenzyl)cyclohexanamine. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Additionally, further studies are needed to determine its safety and efficacy as an antidepressant and anxiolytic. Finally, more research is needed to understand the exact mechanism of action of this compound and its effects on the human body.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has gained attention among the scientific community due to its potential therapeutic applications and unique chemical structure. Its synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying the compound. While more research is needed to fully understand its effects on the human body, this compound shows promise as a treatment for various neurological disorders.
Synthesemethoden
The synthesis of N-(4-methoxy-3-methylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclohexylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-methylbenzyl)cyclohexanamine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI), which suggests that it may have antidepressant and anxiolytic effects. Additionally, it has been found to bind to dopamine receptors, which may explain its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h8-10,14,16H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSSKJUIJWWJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
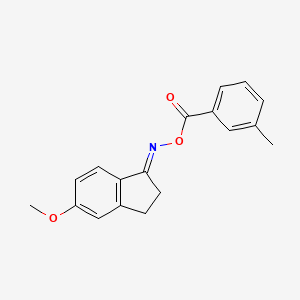
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
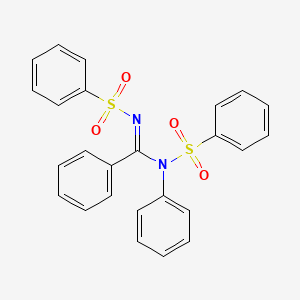
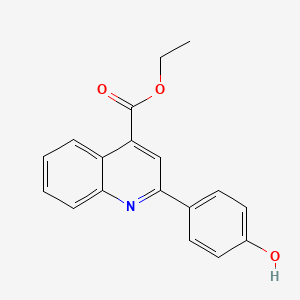
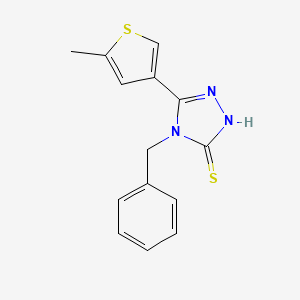


![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
